2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]acetamide
Description
This compound features a thiazole core substituted with a 3,4-dimethoxyphenyl group at position 2 and an acetamide moiety linked to a tetrahydrobenzothiazolylidene ring. The tetrahydrobenzothiazolylidene group introduces conformational rigidity, which may stabilize intermolecular interactions, such as hydrogen bonding or π-stacking . While direct data on its synthesis or applications are absent in the provided evidence, structural analogs suggest its relevance in medicinal chemistry, particularly in contexts involving anti-inflammatory or enzyme-targeting activities .
Properties
Molecular Formula |
C20H21N3O3S2 |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C20H21N3O3S2/c1-25-15-8-7-12(9-16(15)26-2)19-21-13(11-27-19)10-18(24)23-20-22-14-5-3-4-6-17(14)28-20/h7-9,11H,3-6,10H2,1-2H3,(H,22,23,24) |
InChI Key |
OBELYKKCTYGYJE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=CS2)CC(=O)NC3=NC4=C(S3)CCCC4)OC |
Origin of Product |
United States |
Chemical Reactions Analysis
Oxidation: Thiazoles can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the thiazole ring can yield the corresponding thiazolines.
Substitution: Substituents on the thiazole ring can be modified through nucleophilic substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines or alkoxides.
Major Products:: The specific products formed during these reactions would depend on the reaction conditions and substituents. Further experimental studies are needed to elucidate the exact outcomes.
Scientific Research Applications
Medicine: It may exhibit antitumor or antiviral properties.
Chemistry: Researchers can explore its reactivity and use it as a building block for more complex molecules.
Biology: Investigating its effects on cellular processes and pathways.
Mechanism of Action
The precise mechanism by which this compound exerts its effects remains an area of active research. It likely interacts with specific molecular targets, modulating cellular pathways. Further studies are necessary to unravel its mode of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Aromatic Rings
The 3,4-dimethoxyphenyl group distinguishes the target compound from analogs with differing substituents:
- This difference may also alter binding affinities in enzyme-active sites .
- 3-Methoxyphenyl substituent (e.g., compound 9f from ): A single methoxy group provides moderate electron donation, which may result in weaker intermolecular interactions compared to the target’s dual methoxy groups .
Core Structural Variations
- Benzimidazole-Thiazolidinone Hybrids (e.g., compounds in ): These feature a benzimidazole core fused with a thiazolidinone ring, contrasting with the target’s thiazole-tetrahydrobenzothiazolylidene scaffold. The benzimidazole system may enhance planarity and π-π stacking but reduce conformational flexibility .
Data Table: Structural and Functional Comparison
Biological Activity
The compound 2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]acetamide is a thiazole derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its anticancer and antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 360.44 g/mol. The structure features a thiazole ring linked to a 3,4-dimethoxyphenyl group and a benzothiazole moiety. The structural complexity contributes to its diverse biological activities.
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
- Case Study 1 : In a study evaluating the cytotoxicity of thiazole derivatives, compounds with similar structures demonstrated IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against A-431 and Jurkat cell lines, indicating potent anticancer activity .
- Mechanism of Action : Molecular dynamics simulations suggest that these compounds interact primarily through hydrophobic contacts with target proteins like Bcl-2, which is crucial for their apoptotic effects .
Antimicrobial Activity
Thiazole derivatives have also shown promising antimicrobial properties.
- Case Study 2 : A study on various substituted phenylthiazol-2-amines revealed that certain derivatives exhibited antimicrobial activity comparable to standard antibiotics such as norfloxacin. The presence of electron-releasing groups on the benzylidene portion was essential for enhancing this activity .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the thiazole and phenyl rings significantly affect biological activity:
| Compound Modification | Effect on Activity |
|---|---|
| Methyl group at position 4 of the phenyl ring | Increases cytotoxicity |
| N-phenylcarboxamide group | Enhances anti-Bcl-2 activity |
| Presence of electron-withdrawing groups | Essential for antimicrobial efficacy |
Research Findings
Recent literature highlights the importance of thiazole derivatives in drug discovery:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
